molecular formula C10H10F3NO B14067674 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14067674
M. Wt: 217.19 g/mol
InChI Key: VFVKCFHUPFHVLG-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10F3NO It features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-(trifluoromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO/c1-6(15)5-7-3-2-4-8(14)9(7)10(11,12)13/h2-4H,5,14H2,1H3

InChI Key

VFVKCFHUPFHVLG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)N)C(F)(F)F

Origin of Product

United States

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